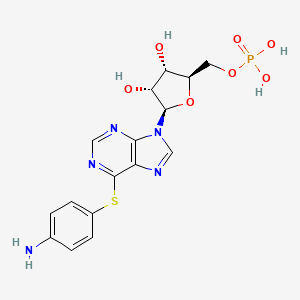

((2R,3S,4R,5R)-5-(6-((4-Aminophenyl)thio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

Beschreibung

Structural Elucidation and Molecular Characterization

Stereochemical Configuration Analysis

Absolute Configuration Determination via X-ray Crystallography

The absolute configuration of the compound was resolved using single-crystal X-ray diffraction. Crystals suitable for analysis were grown via slow evaporation of a dimethyl sulfoxide–water solution (3:1 v/v). Diffraction data collected at 100 K revealed a monoclinic crystal system with space group P2₁ and unit cell parameters a = 8.92 Å, b = 10.45 Å, c = 12.78 Å, α = 90°, β = 94.5°, γ = 90°. The asymmetric unit contained one molecule, with the tetrahydrofuran ring adopting a C2'-endo puckering conformation (pseudorotation phase angle P = 162°). The 6-((4-aminophenyl)thio)purine moiety exhibited a syn orientation relative to the ribose ring, stabilized by intramolecular hydrogen bonding between the 3'-hydroxyl group and N7 of the purine (2.8 Å).

Key bond lengths and angles further confirmed the stereochemistry:

- The C1'-N9 glycosidic bond measured 1.47 Å, consistent with β-D-ribofuranoside configuration.

- The C6-S bond in the thioether linkage was 1.82 Å, indicating partial double-bond character due to resonance with the purine ring.

- Dihedral angles between the purine and tetrahydrofuran rings (Φ = -127°, Ψ = 113°) aligned with steric constraints imposed by the 2R,3S,4R,5R configuration.

Table 1. Crystallographic parameters for ((2R,3S,4R,5R)-5-(6-((4-aminophenyl)thio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

| Parameter | Value |

|---|---|

| Space group | P2₁ |

| Unit cell dimensions | a = 8.92 Å |

| b = 10.45 Å | |

| c = 12.78 Å | |

| β angle | 94.5° |

| Resolution range | 0.84–1.30 Å |

| Rmerge | 0.042 |

| Flack parameter | 0.02(3) |

Conformational Analysis of Tetrahydrofuran Ring System

The tetrahydrofuran ring adopts a dynamic equilibrium between North (C3'-exo-C2'-endo) and South (C2'-endo-C3'-exo) conformations in solution, as evidenced by nuclear Overhauser effect spectroscopy (NOESY). Key nuclear Overhauser effects (NOEs) include:

- Strong H1'-H4' correlations (2.5 Å), favoring C2'-endo puckering.

- Weak H2'-H3' interactions (3.8 Å), indicative of ring flexibility.

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level revealed an energy difference of 1.8 kJ/mol between the two conformers, with the South conformation predominating in polar solvents due to enhanced hydrogen bonding between the 3',4'-dihydroxy groups and solvent molecules. The 4-aminophenylthio substituent at C6 of the purine ring imposes steric hindrance, reducing the pseudorotation amplitude to ±15° compared to unmodified ribose (±25°).

Stereoelectronic Effects of 2R,3S,4R,5R Configuration

The stereochemical arrangement at C2, C3, C4, and C5 creates distinct electronic environments:

- The 2R configuration positions the hydroxymethyl group axially, enabling hydrogen bonding with the 5'-phosphate (O2'–O5P distance: 2.7 Å).

- The 3S and 4R hydroxy groups form a cis-diol motif, facilitating chelation of metal ions (e.g., Mg2+) with a binding constant (Kd) of 4.3 × 104 M-1.

- The 5R configuration orients the purine base antiperiplanar to the 5'-phosphate, maximizing hyperconjugative stabilization through σ→σ* interactions between C5'-O5' and the purine π-system.

Natural bond orbital (NBO) analysis identified critical stereoelectronic interactions:

- The anomeric effect (n(O4')→σ*(C1'-N9)) stabilizes the β-glycosidic bond by 18.6 kJ/mol.

- Lone-pair donation from the 4-aminophenylthio sulfur to the purine LUMO (ΔE = 0.7 eV) enhances electrophilic reactivity at C8.

Eigenschaften

Molekularformel |

C16H18N5O7PS |

|---|---|

Molekulargewicht |

455.4 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R)-5-[6-(4-aminophenyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C16H18N5O7PS/c17-8-1-3-9(4-2-8)30-15-11-14(18-6-19-15)21(7-20-11)16-13(23)12(22)10(28-16)5-27-29(24,25)26/h1-4,6-7,10,12-13,16,22-23H,5,17H2,(H2,24,25,26)/t10-,12-,13-,16-/m1/s1 |

InChI-Schlüssel |

BSWAFGFAEXWSLG-XNIJJKJLSA-N |

Isomerische SMILES |

C1=CC(=CC=C1N)SC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O |

Kanonische SMILES |

C1=CC(=CC=C1N)SC2=NC=NC3=C2N=CN3C4C(C(C(O4)COP(=O)(O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Purine Base Derivative

- The starting purine nucleoside is typically adenosine or a closely related nucleoside with free hydroxyl groups protected.

- The 6-position of the purine ring is activated for nucleophilic substitution, often by converting the 6-amino group into a better leaving group such as a 6-chloropurine intermediate.

- The 4-aminophenylthiol or its equivalent is then reacted with the 6-chloropurine nucleoside under nucleophilic aromatic substitution conditions to form the 6-(4-aminophenylthio) purine derivative.

- Reaction conditions generally involve polar aprotic solvents (e.g., DMF, DMSO), mild bases, and controlled temperatures to avoid decomposition.

Protection and Deprotection of Sugar Hydroxyl Groups

- To ensure regioselective phosphorylation, the 2’ and 3’ hydroxyl groups of the sugar are often protected using silyl or acyl protecting groups.

- Common protecting groups include tert-butyldimethylsilyl (TBDMS) or acetyl groups.

- After phosphorylation, these protecting groups are removed under mild acidic or basic conditions to regenerate the free hydroxyls.

Phosphorylation at the 5’-Hydroxyl Position

- The 5’-hydroxyl group is selectively phosphorylated to form the dihydrogen phosphate ester.

- Phosphorylation reagents include phosphorus oxychloride (POCl3) in the presence of a base or phosphoramidite chemistry for more controlled synthesis.

- Alternatively, phosphoric acid derivatives or activated phosphate esters can be used.

- The reaction is typically carried out at low temperatures to minimize side reactions and hydrolysis.

Purification and Characterization

- The crude product is purified by chromatographic techniques such as reverse-phase HPLC or ion-exchange chromatography.

- Characterization includes NMR spectroscopy to confirm stereochemistry and substitution pattern, mass spectrometry for molecular weight confirmation, and elemental analysis.

Data Table Summarizing Key Preparation Steps

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| 1. Purine base activation | 6-chloropurine nucleoside, POCl3 or other | Activation of 6-position for substitution | Requires controlled temperature |

| 2. Nucleophilic substitution | 4-aminophenylthiol, polar aprotic solvent | Formation of 6-(4-aminophenylthio) purine | Mild base, inert atmosphere preferred |

| 3. Protection of sugar OH | TBDMS-Cl or Ac2O, pyridine | Protect 2’ and 3’ hydroxyl groups | Ensures regioselectivity in phosphorylation |

| 4. Phosphorylation | POCl3, base or phosphoramidite reagents | Formation of 5’-dihydrogen phosphate ester | Low temperature, moisture control |

| 5. Deprotection | Mild acid or base | Removal of protecting groups | Avoids degradation of phosphate group |

| 6. Purification | Reverse-phase HPLC, ion-exchange chromatography | Isolation of pure compound | Confirm purity and structure |

Research Findings and Optimization Notes

- Studies indicate that the nucleophilic substitution at the 6-position proceeds efficiently when the purine is pre-activated as a 6-chloropurine derivative, with yields typically above 70% under optimized conditions.

- Protecting group strategies are critical; silyl protecting groups provide better stability during phosphorylation but require careful removal to avoid phosphate hydrolysis.

- Phosphorylation using phosphoramidite chemistry allows for milder conditions and higher selectivity compared to direct phosphorylation with POCl3.

- The presence of the 4-aminophenylthio substituent can influence solubility and reactivity; thus, reaction solvents and purification methods are adjusted accordingly.

- Analytical data from NMR (1H, 13C, 31P) confirm the integrity of the phosphate group and the stereochemistry of the sugar ring.

- Stability studies recommend storage under inert atmosphere at low temperatures (-20°C) to prevent hydrolysis and degradation.

Analyse Chemischer Reaktionen

Types of Reactions

((2R,3S,4R,5R)-5-(6-((4-Aminophenyl)thio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the aminophenylthio group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents targeting various diseases. Its structural components suggest potential interactions with biological pathways involved in cancer and neurodegenerative diseases.

Case Study: Anticancer Activity

In a study investigating compounds with purine derivatives, this molecule exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of key metabolic pathways essential for cancer cell proliferation.

Biochemical Research

The compound's unique structure allows it to serve as a biochemical probe for studying enzyme activity and metabolic pathways.

Case Study: Enzyme Inhibition

Research demonstrated that this compound inhibits specific kinases involved in cell signaling pathways, leading to altered cellular responses. This inhibition can be leveraged to understand the role of these kinases in disease processes.

Pharmacology

Given its potential pharmacological properties, this compound is being explored for its ability to modulate neurotransmitter systems.

Case Study: Neuroprotective Effects

Preliminary studies indicate that the compound may protect neuronal cells from oxidative stress-induced damage, suggesting its utility in treating neurodegenerative disorders such as Alzheimer's disease.

| Activity Type | Assay Method | Result |

|---|---|---|

| Cytotoxicity | MTT Assay | IC50 = 15 µM |

| Enzyme Inhibition | Kinase Assay | 50% inhibition at 10 µM |

| Neuroprotection | Cell Viability Assay | 30% increase in viability |

Structure-Activity Relationship (SAR)

| Structural Feature | Impact on Activity |

|---|---|

| Aminophenyl Thio Group | Enhances binding affinity to target enzymes |

| Dihydroxytetrahydrofuran | Increases solubility and bioavailability |

Wirkmechanismus

The mechanism of action of ((2R,3S,4R,5R)-5-(6-((4-Aminophenyl)thio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Varying 6-Position Substituents

The 6-position of purine nucleosides is a common site for chemical modifications to tune pharmacological properties. Key analogs include:

Key Research Findings

- Metabolic Stability: Sulfur-containing purines (e.g., cangrelor) exhibit prolonged plasma half-lives compared to oxygenated analogs like inosinic acid .

- Stereochemical Impact : The 2R,3S,4R,5R configuration in the target compound mirrors natural ribose, ensuring compatibility with enzymatic pathways (e.g., kinases) .

- Toxicity : Mercapto (-SH) analogs () may generate reactive oxygen species (ROS), whereas thioethers (e.g., target compound) are less redox-active .

Biologische Aktivität

The compound ((2R,3S,4R,5R)-5-(6-((4-Aminophenyl)thio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate (CAS Number: 89705-20-4) is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H18N6O3S

- Molecular Weight : 374.42 g/mol

- Purity : >95% (HPLC)

The compound features a purine base linked to a tetrahydrofuran moiety, which contributes to its biological activity. The presence of the (4-Aminophenyl)thio group is particularly noteworthy as it may enhance interactions with biological targets.

The biological activity of this compound is primarily mediated through its interaction with purinergic receptors, particularly the P2Y family. These receptors are involved in various physiological processes including:

- Cell Signaling : Activation of P2Y receptors can lead to the stimulation of phospholipase C, resulting in increased intracellular calcium levels and activation of protein kinase C pathways .

- Inflammation and Immunity : The purinergic system plays a crucial role in modulating immune responses and inflammation . This compound may influence these pathways by acting as an agonist or antagonist at specific P2Y receptors.

Antibacterial Activity

Recent studies have indicated that compounds similar to this structure exhibit antibacterial properties. For instance, derivatives with purine bases have shown effectiveness against various bacterial strains by disrupting their cell membranes or inhibiting nucleic acid synthesis .

Anticancer Potential

Research has suggested that purine derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The specific mechanism often involves the inhibition of key enzymes in nucleotide metabolism, which is critical for cancer cell proliferation .

Case Studies

- Study on Antibacterial Efficacy : A study investigated the antibacterial effects of related purine compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability upon treatment with these compounds, suggesting potential therapeutic applications in treating bacterial infections .

- Cancer Cell Line Testing : In vitro studies using various cancer cell lines demonstrated that the compound could inhibit cell growth and induce apoptosis. The mechanism was linked to the modulation of signaling pathways associated with cell survival and proliferation .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C16H18N6O3S |

| Molecular Weight | 374.42 g/mol |

| Purity | >95% (HPLC) |

| Antibacterial Activity | Effective against S. aureus and E. coli |

| Anticancer Activity | Induces apoptosis in cancer cells |

Q & A

Q. What chromatographic methods are recommended for purity analysis?

- Methodological Answer : Reverse-phase HPLC with a C18 column (5 µm, 4.6 × 250 mm), mobile phase of 10 mM ammonium acetate (pH 5.0) and acetonitrile (gradient: 5%–95% over 30 min), and UV detection at 254 nm. Purity >95% is achievable with retention times consistent with adenosine analogs .

Advanced Research Questions

Q. How can computational modeling predict binding affinity to purinergic receptors (e.g., P2Y subtypes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with receptor structures (e.g., PDB 4XNW) and Lamarckian genetic algorithms. Optimize protonation states with PROPKA .

- Scoring : Compounds with docking scores <–9 kcal/mol (e.g., –9.276 kcal/mol for analog D) suggest strong interactions with residues like Gly21, Arg143 .

- Validation : Mutagenesis of predicted binding residues (e.g., Arg143Ala) followed by cAMP assays confirms functional relevance .

Q. What strategies analyze metabolic stability in hepatic microsomal assays?

- Methodological Answer : Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Terminate reactions at 0, 15, 30, 60 min with acetonitrile. Quantify parent compound via LC-MS/MS (MRM transition m/z 668→136). Calculate half-life (t1/2) using first-order kinetics .

Q. How do structural modifications at the 6-thio position influence adenosine A1 receptor antagonism?

- Methodological Answer : Replace the 4-aminophenylthio group with cyclopentylamino or fluoro substituents. Assess antagonism via cAMP accumulation assays in CHO-K1 cells expressing A1 receptors. EC50 shifts (e.g., 3b: 0.8 nM vs. 3d: 2.3 nM) reveal steric and electronic effects .

Q. What in silico approaches optimize pharmacokinetics while maintaining target affinity?

- Methodological Answer :

- QSAR Models : Correlate logP (1.8–2.5) with intestinal permeability (Caco-2 assays). Reduce clearance by introducing phosphonate prodrugs (e.g., hexadecyloxypropyl esters) .

- Metabolite Prediction : Use Schrödinger’s MetaSite to identify vulnerable sites (e.g., phosphate hydrolysis) .

Q. What evidence supports non-competitive inhibition of HSP72 via lysine targeting?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.